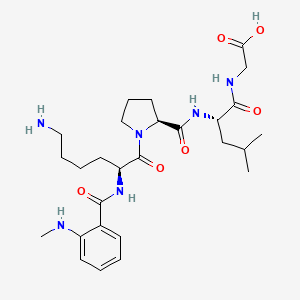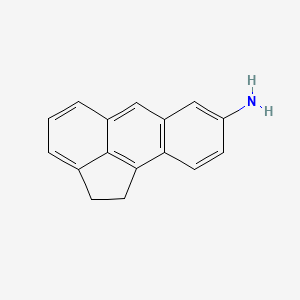![molecular formula C6H10N2O B12580536 9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane CAS No. 220687-26-3](/img/structure/B12580536.png)
9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane is a unique spirocyclic compound characterized by its distinct structural features. Spirocyclic compounds, such as this one, are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction typically involves the use of a Grubbs catalyst and olefin metathesis . Another approach includes the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide, followed by the Prins reaction with but-3-en-1-ol in methanesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research and medicinal chemistry. the synthetic routes mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions: 9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of oxygen and nitrogen atoms in its structure, which can act as reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenated solvents like methylene dichloride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antituberculosis agent by inhibiting the MmpL3 protein of Mycobacterium tuberculosis . Additionally, it has shown promise as an agonist of the free fatty acid receptor FFA1 and as an inhibitor of soluble epoxide hydrolase . These properties make it a valuable compound for developing new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . This inhibition is achieved through binding to the active site of the protein, preventing its normal function and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane include 1-oxa-9-azaspiro[5.5]undecane and 11-oxa-2,9-diazadispiro[3.0.35.34]undecan-10-one hydrochloride . These compounds share the spirocyclic structure and contain oxygen and nitrogen atoms, contributing to their similar chemical properties.
Uniqueness: What sets 9-Oxa-2,7-diazadispiro[303~5~Its ability to inhibit the MmpL3 protein, for example, highlights its potential as a novel antituberculosis agent .
Properties
CAS No. |
220687-26-3 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
9-oxa-2,7-diazadispiro[3.0.35.14]nonane |
InChI |
InChI=1S/C6H10N2O/c1-5(2-7-1)6(9-5)3-8-4-6/h7-8H,1-4H2 |
InChI Key |
NGFPULVTLMFBCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)C3(O2)CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)
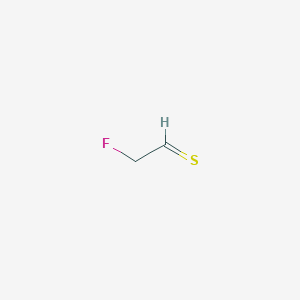
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
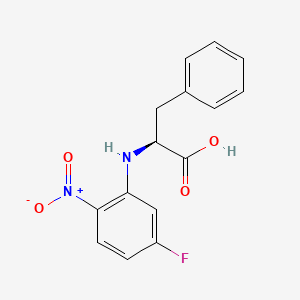
![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)
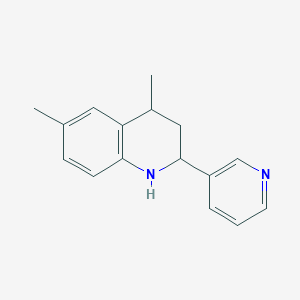

![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)

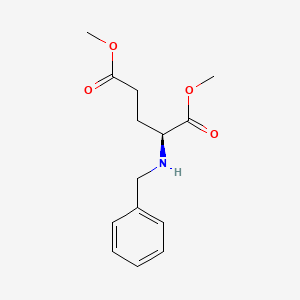
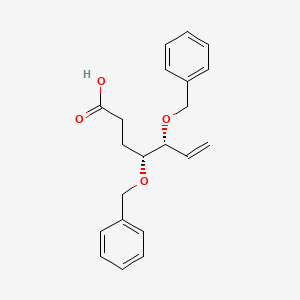
![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide](/img/structure/B12580499.png)
